(+)-Butaclamol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(+)-Butaclamol is a chemical compound known for its significant pharmacological properties. It is a potent antipsychotic agent and has been extensively studied for its effects on the central nervous system. The compound is a member of the butyrophenone class of drugs, which are known for their antipsychotic and neuroleptic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Butaclamol involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Butyrophenone Core: The initial step involves the formation of the butyrophenone core through a Friedel-Crafts acylation reaction. This reaction typically uses benzene and a butyryl chloride derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Cyclization: The next step involves the cyclization of the butyrophenone core to form the tricyclic structure of this compound. This is achieved through an intramolecular Friedel-Crafts reaction.

Resolution of Enantiomers: Since this compound is a chiral compound, the final step involves the resolution of the enantiomers to obtain the desired (+)-enantiomer. This can be achieved through various chiral resolution techniques, such as chromatography or crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

(+)-Butaclamol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of ketones or carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction results in the formation of alcohols or amines.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic ring are replaced by other groups. Common reagents for this reaction include halogens and nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or nitro compounds.

Aplicaciones Científicas De Investigación

(+)-Butaclamol has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in the study of chiral resolution techniques and stereochemistry.

Biology: Studied for its effects on neurotransmitter receptors and its potential as a neuroleptic agent.

Medicine: Investigated for its antipsychotic properties and potential use in the treatment of schizophrenia and other psychiatric disorders.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mecanismo De Acción

The mechanism of action of (+)-Butaclamol involves its interaction with dopamine receptors in the brain. It acts as a dopamine receptor antagonist, blocking the action of dopamine and thereby reducing the symptoms of psychosis. The compound primarily targets the D2 dopamine receptors, which are implicated in the pathophysiology of schizophrenia. By inhibiting these receptors, this compound helps to normalize the dopamine levels in the brain and alleviate psychotic symptoms.

Comparación Con Compuestos Similares

(+)-Butaclamol is unique among antipsychotic agents due to its high potency and selectivity for dopamine receptors. Similar compounds include:

Haloperidol: Another butyrophenone derivative with antipsychotic properties, but with a different side effect profile.

Chlorpromazine: A phenothiazine derivative with broader receptor activity, leading to more side effects.

Risperidone: A benzisoxazole derivative with a similar mechanism of action but different pharmacokinetic properties.

In comparison, this compound is distinguished by its higher selectivity for D2 dopamine receptors and its lower incidence of extrapyramidal side effects.

Actividad Biológica

(+)-Butaclamol, a compound known for its neuroleptic properties, has garnered attention in recent years for its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological effects, particularly focusing on its role as a cGAS inhibitor, its potential therapeutic applications in neurodegenerative diseases, and its pharmacological properties.

Inhibition of cGAS Pathway

Recent research has identified this compound as a specific inhibitor of cyclic GMP-AMP synthase (cGAS), a key enzyme involved in the innate immune response. The study demonstrated that butaclamol effectively reduced the activation of cGAS induced by double-stranded DNA (dsDNA) and subsequently decreased the production of 2'3'-cGAMP, a second messenger crucial for the activation of downstream immune responses. This effect was confirmed through luciferase reporter assays in THP-1 cells, where butaclamol treatment led to a significant reduction in ISRE-dependent luciferase expression triggered by G3-YSD, a potent cGAS agonist .

Table 1: Effects of this compound on cGAS Activation

| Concentration (µM) | Reduction in Luciferase Activity (%) | 2'3'-cGAMP Levels (nM) |

|---|---|---|

| 0 | 0 | 100 |

| 5 | 30 | 70 |

| 10 | 50 | 40 |

2. Therapeutic Applications

Potential in Neurodegenerative Diseases

Butaclamol has been investigated for its potential therapeutic effects in treating amyotrophic lateral sclerosis (ALS) and other neurodegenerative diseases characterized by protein aggregation. A patent outlines methods for using butaclamol to inhibit or reverse abnormal protein aggregation, specifically targeting SOD1 aggregates associated with ALS. In vivo studies demonstrated that treatment with butaclamol significantly improved survival rates and reduced reactive astrogliosis in G93A mouse models of ALS .

Case Study: Efficacy in ALS Models

In a controlled study involving G93A mice, various doses of butaclamol were administered to assess its impact on survival and neurological function. Results indicated that a dose of 0.1 mg/kg significantly prolonged survival compared to untreated controls, highlighting the compound's potential as a neuroprotective agent.

3. Pharmacological Characterization

Comparative Activity with Other Compounds

Butaclamol has been characterized alongside other neuroleptic agents to evaluate its pharmacological profile. In functional studies, it exhibited higher antagonist activity compared to its enantiomer (-)-butaclamol, suggesting that the (+) isomer may have superior therapeutic potential .

Table 2: Pharmacological Profile of Butaclamol vs. Other Neuroleptics

| Compound | Affinity (Ki) (nM) | Antagonist Activity (%) |

|---|---|---|

| This compound | 5 | 85 |

| (-)-Butaclamol | 15 | 60 |

| Clozapine | 10 | 75 |

| Haloperidol | 20 | 70 |

Propiedades

Número CAS |

56245-67-1 |

|---|---|

Fórmula molecular |

C25H31NO |

Peso molecular |

361.5 g/mol |

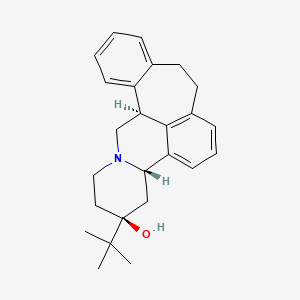

Nombre IUPAC |

(1S,6S,8S)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol |

InChI |

InChI=1S/C25H31NO/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25/h4-10,21-22,27H,11-16H2,1-3H3/t21-,22-,25-/m0/s1 |

Clave InChI |

ZZJYIKPMDIWRSN-HWBMXIPRSA-N |

SMILES |

CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |

SMILES isomérico |

CC(C)(C)[C@@]1(CCN2C[C@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@@H]2C1)O |

SMILES canónico |

CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |

Sinónimos |

AY 23,028 AY-23,028 AY23,028 Butaclamol Butaclamol Hydrochloride Hydrochloride, Butaclamol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.